4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid
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Overview
Description
4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid is an organic compound that features a brominated pyridine ring attached to a butanoic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromopyridine.
Formation of Carbamoyl Intermediate: 6-Bromopyridine is then reacted with an isocyanate or a carbamoyl chloride to form the corresponding carbamoyl intermediate.
Coupling with Butanoic Acid: The carbamoyl intermediate is coupled with butanoic acid or its derivatives under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation: Products may include oxidized forms of the butanoic acid moiety.
Reduction: Products may include reduced forms of the carbamoyl or butanoic acid moieties.
Hydrolysis: Products include the corresponding amine and carboxylic acid.
Scientific Research Applications
4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbamoyl group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(6-Chloropyridin-2-yl)carbamoyl]butanoic acid: Similar structure with a chlorine atom instead of bromine.
4-[(6-Fluoropyridin-2-yl)carbamoyl]butanoic acid: Similar structure with a fluorine atom instead of bromine.
4-[(6-Iodopyridin-2-yl)carbamoyl]butanoic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
5-[(6-bromopyridin-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-3-1-4-8(12-7)13-9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJYFTZVACNKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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